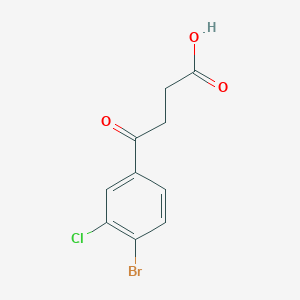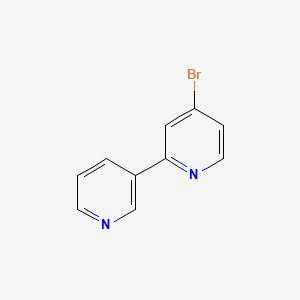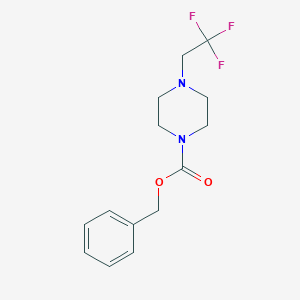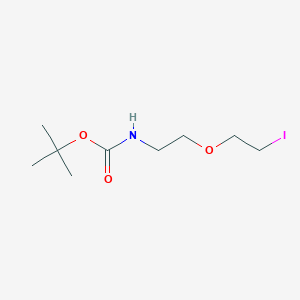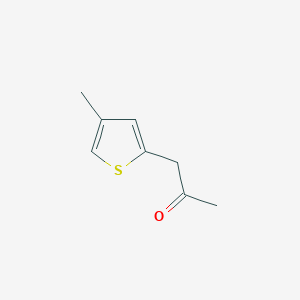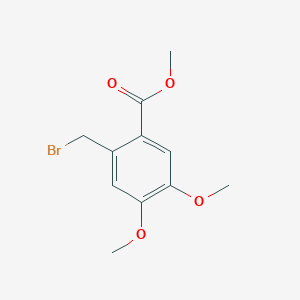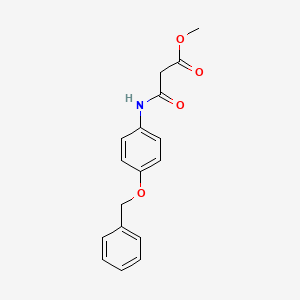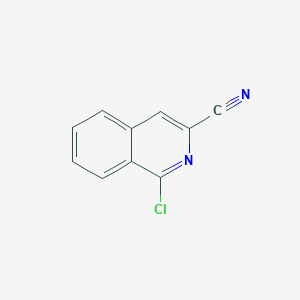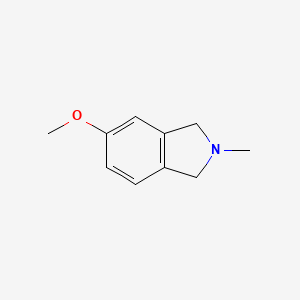
5-Methoxy-2-methylisoindoline
Vue d'ensemble
Description
5-Methoxy-2-methylisoindoline is a chemical compound with the molecular formula C10H13NO . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-methylisoindoline can be analyzed using tools like MolView . The structure is determined by the arrangement of atoms and bonds within the molecule. The structure can also be studied using single-crystal X-ray diffraction .Chemical Reactions Analysis
5-Methoxy-2-methylisoindoline can participate in various chemical reactions. For instance, it is employed as a reactant in preparation of indolylquinoxalines by condensation reactions, reactant in preparation of alkylindoles via Ir-catalyzed reductive alkylation, reactant in arylation reactions using a palladium acetate catalyst, reactant in enantioselective Friedel-Crafts alkylation, and reactant in stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .Physical And Chemical Properties Analysis
5-Methoxy-2-methylisoindoline has a molecular weight of 163.21600 . It appears as white to cream to pale brown crystals or powder or crystalline powder . It is soluble in methanol . More detailed physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
5-Methoxy-2-methylisoindoline derivatives, such as methoxy-substituted 3-formyl-2-phenylindoles, have been studied for their ability to inhibit tubulin polymerization. This inhibition is a crucial mechanism in cytostatic agents, which disrupt microtubule assembly, a process vital for cell division. Derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown cytostatic activity in human breast cancer cells, suggesting potential applications in cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antibacterial and Antifungal Properties
Compounds derived from isoquinolone alkaloids, including those with 5-methoxy groups, have displayed significant antibacterial and antifungal activities. For example, studies have shown potent antibacterial activity against Staphylococcus aureus, highlighting their potential as therapeutic agents in treating infectious diseases (Ma, Qiao, Kong, Li, Guo, Miao, & Fan, 2017).
Melatonin Receptor Binding
Research into melatonin analogs, such as 6H-isoindolo[2,1-a]indoles, which are structurally related to 5-methoxy-2-methylisoindoline, has provided insights into the binding site of the melatonin receptor. These analogs, particularly those with methoxy groups, have shown varying degrees of agonist and antagonist activity on melatonin receptors, which could have implications for sleep regulation and circadian rhythm disorders (Faust, Garratt, Jones, Yeh, Tsotinis, Panoussopoulou, Calogeropoulou, Teh, & Sugden, 2000).
Chemical Sensing and Fluorescence
Certain methoxy isatin-appended rhodamine dyes, structurally related to 5-methoxy-2-methylisoindoline, have been designed as chemosensors with high sensitivity to specific ions like Al3+. These compounds demonstrate significant fluorescence turn-on response via chelation-enhanced fluorescence (CHEF) processes, indicating potential applications in biochemical sensing and imaging (Dhara, Jana, Guchhait, & Kar, 2014).
Neuroprotection and Antipsychotic Potential
Studies involving derivatives of 5-methoxy-2-methylisoindoline, such as 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1), have shown potential as antipsychotics. They exhibit neuroprotective effects and could be significant in the treatment of cognitive disorders and schizophrenia (Kaczor, Targowska-Duda, Budzyńska, Biała, Silva, & Castro, 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-2-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-8-3-4-10(12-2)5-9(8)7-11/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDUXRJPVBZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylisoindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



